molecular formula C12H13N7 B2420019 (E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile CAS No. 946386-76-1

(E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile

Cat. No.: B2420019
CAS No.: 946386-76-1
M. Wt: 255.285
InChI Key: MXMPTJXXGXPLOD-UHFFFAOYSA-N
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Description

(E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a dimethylamino group, an anilino group, a tetraazolyl group, and a propenenitrile moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

(E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)aniline with a suitable aldehyde or ketone to form the corresponding Schiff base. This intermediate is then reacted with a tetraazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of (E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • Dimethyl 2,6-pyridinedicarboxylate
  • 2-Methyltetrahydrofuran

Uniqueness

(E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses a tetraazolyl group, which can participate in unique interactions and reactions, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3-[4-(dimethylamino)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7/c1-19(2)11-5-3-10(4-6-11)14-8-9(7-13)12-15-17-18-16-12/h3-6,8,14H,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMPTJXXGXPLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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